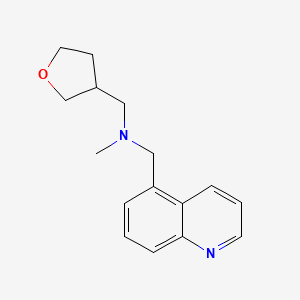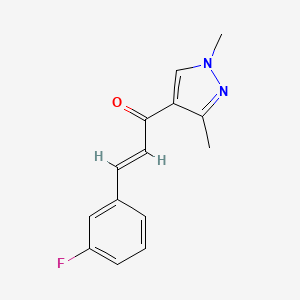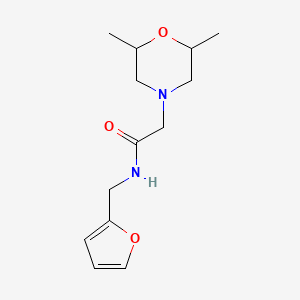
N-(2-cyanophenyl)-3-phenyl-2-propynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPP is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the family of phenylpropynoic acid derivatives and has been shown to have a variety of biochemical and physiological effects. CPP has been extensively studied due to its potential applications in the fields of neuroscience, pharmacology, and biochemistry.
Mechanism of Action
CPP has been shown to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the NMDA receptor, CPP reduces the activity of the receptor, which can have a variety of effects on neuronal activity. The exact mechanism of action of CPP is still being studied, but it is thought to involve the modulation of calcium influx into neurons.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce excitotoxicity in the brain, which can be beneficial in conditions such as stroke and traumatic brain injury. CPP has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CPP has several advantages as a tool for scientific research. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for investigating the role of glutamate receptors in the brain. CPP is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of CPP in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, the exact mechanism of action of CPP is still being studied, which can make it difficult to interpret results.
Future Directions
There are several future directions for research involving CPP. One area of interest is the development of more selective NMDA receptor antagonists, which could be useful in the treatment of a variety of neurological conditions. Additionally, further investigation into the mechanisms of action of CPP could lead to a better understanding of the role of glutamate receptors in the brain. Finally, the development of new synthetic methods for CPP could make it more readily available for use in scientific research.
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. The synthesis method of CPP is relatively straightforward, and it has several advantages as a tool for scientific research. However, there are also limitations to the use of CPP in lab experiments, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of CPP involves the reaction of 2-bromo-3'-cyanobiphenyl with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure CPP. The synthesis of CPP has been optimized to produce high yields of pure product.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. CPP has been used in studies investigating the role of glutamate receptors in the brain, as well as in studies investigating the mechanisms of action of various drugs.
properties
IUPAC Name |
N-(2-cyanophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-12-14-8-4-5-9-15(14)18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAXGESBCBTLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)


![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)